N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated chromen-4-one intermediate in the presence of a palladium catalyst.
Attachment of the Methoxybenzenesulfonamide Moiety: This can be accomplished through nucleophilic substitution reactions, where the sulfonamide group is introduced using suitable sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a drug candidate.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Thiophene Derivatives: Known for their applications in medicinal chemistry and materials science.
Uniqueness
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide is unique due to its combination of a fluorophenyl group, a chromen-4-one core, and a methoxybenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO5S/c1-28-15-7-9-16(10-8-15)30(26,27)24-14-6-11-21-18(12-14)20(25)13-22(29-21)17-4-2-3-5-19(17)23/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZURMQLBXFUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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